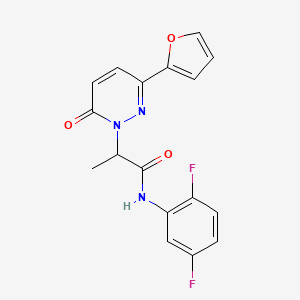![molecular formula C25H19ClF3N3O3 B2568947 (E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 732989-94-5](/img/structure/B2568947.png)
(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the amide group could participate in various condensation reactions. The trifluoromethyl group could potentially undergo substitution reactions, although these are generally less common due to the strength of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitrile, amide, and trifluoromethyl groups could affect its polarity, solubility, and reactivity. The benzodioxin ring could also contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Heterocyclic Compound Development
Synthesis of Novel Heterocyclic Compounds : Research has shown the utility of similar compounds in the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, incorporating various moieties for potential applications in drug discovery and development. These synthetic approaches leverage the unique reactivity of components akin to the query compound to construct complex heterocyclic structures, which could have various biological activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial and Anticancer Scaffolds : Another study explored the ultrasound-assisted synthesis of benzamide derivatives for evaluating their potential as anti-tubercular agents. These compounds showed promising activity against Mycobacterium tuberculosis, illustrating the potential of structurally similar compounds for developing new therapeutic agents with specific antimicrobial activity (Nimbalkar et al., 2018).
Antipathogenic and Cytotoxicity Studies
Antipathogenic Activities : Compounds with related structures have been synthesized and tested for their interaction with bacterial cells, showing significant antimicrobial activity, particularly against strains known for biofilm growth capabilities. This suggests the potential use of the query compound in the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Cytotoxicity Against Melanoma Cells : A study on benzamide derivatives conjugated with alkylating cytostatics demonstrated enhanced cytotoxicity against melanoma cells, suggesting a pathway for targeted drug delivery in melanoma therapy. This highlights the potential of compounds with similar functional groups for cancer treatment applications (Wolf et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O3/c1-14-9-16(15(2)32(14)21-11-18(25(27,28)29)3-5-20(21)26)10-17(13-30)24(33)31-19-4-6-22-23(12-19)35-8-7-34-22/h3-6,9-12H,7-8H2,1-2H3,(H,31,33)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGJKAKBNQBAK-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

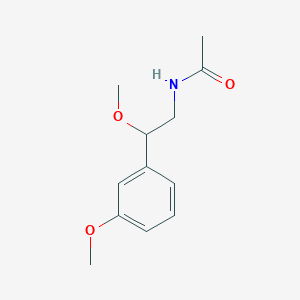
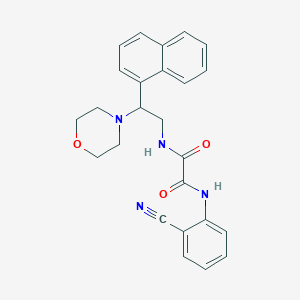
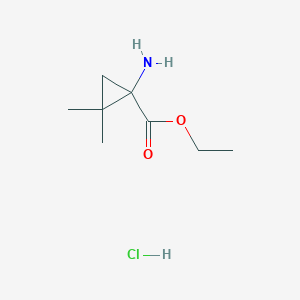
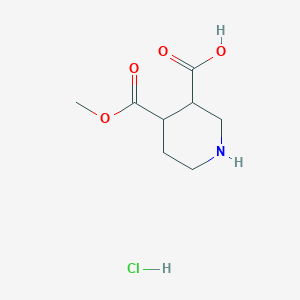

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2568872.png)

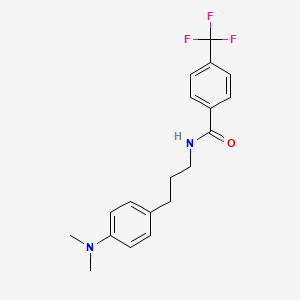
![2,4,5-trimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2568875.png)
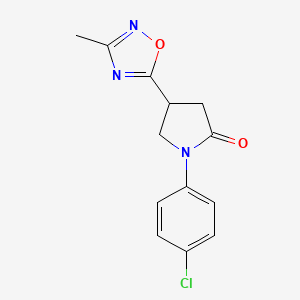
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2568883.png)
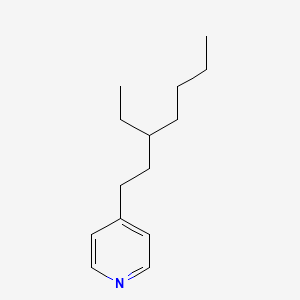
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2568886.png)
